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molecular formula C13H20N2O B8753232 3-(4-Phenylpiperazin-1-yl)propan-1-ol CAS No. 67514-07-2

3-(4-Phenylpiperazin-1-yl)propan-1-ol

Cat. No. B8753232
M. Wt: 220.31 g/mol
InChI Key: LVNLMFITHNZGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04413006

Procedure details

6.75 g of 1-(2-ethoxycarbonylethyl)-4-phenylpiperazine are dissolved in 100 ml of anhydrous tetrahydrofuran, and the solution is added dropwise at a temperature below 5° C. to a suspension of 1.96 g of lithium aluminum hydride in 200 ml of anhydrous tetrahydrofuran. The mixture is stirred at the same temperature for 2 hours. After decomposing an excess of lithium aluminum hydride, insoluble materials are removed by filtration. The filtrate is concentrated under reduced pressure to dryness, and the residue is recrystallized from isopropyl ether. 5.34 g of 1-(3-hydroxy-n-propyl)-4-phenyl-piperazine are thereby obtained as colorless granules. Yield: 94%
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[OH:3][CH2:4][CH2:6][CH2:7][N:8]1[CH2:9][CH2:10][N:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:12][CH2:13]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
6.75 g
Type
reactant
Smiles
C(C)OC(=O)CCN1CCN(CC1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.96 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure to dryness
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from isopropyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCCCN1CCN(CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.34 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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